molecular formula C24H20FNO3S B2471105 [4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114650-45-1

[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No. B2471105
CAS RN: 1114650-45-1
M. Wt: 421.49
InChI Key: HTZZDORLKCIXSC-UHFFFAOYSA-N
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Description

[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C24H20FNO3S and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure Analysis

A study focused on the synthesis and crystal structure of related boric acid ester intermediates, highlighting methodologies that could be relevant for synthesizing compounds with similar complex structures, including "4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone". These intermediates were analyzed using FTIR, NMR, mass spectrometry, and X-ray diffraction, providing a foundation for understanding the structural intricacies of such compounds (Huang et al., 2021).

Antioxidant Properties

Research on the synthesis and antioxidant properties of related diphenylmethane derivatives, including bromophenols, suggests potential antioxidant applications for compounds like "4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone". These studies evaluate radical scavenging activities and compare them to standard antioxidant compounds, indicating the possibility of utilizing such compounds in antioxidant-related applications (Balaydın et al., 2010).

Potential Antipsychotic Agents

A series of novel potential antipsychotic agents closely related to the structure of interest were synthesized and evaluated, underscoring the potential of "4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" in the development of new antipsychotic medications. These studies focus on the activity profiles in behavioral animal tests and interactions with dopamine receptors, providing insights into the therapeutic potential of such compounds (Wise et al., 1987).

properties

IUPAC Name

[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO3S/c1-15-4-7-18(8-5-15)24(27)23-14-26(20-10-6-16(2)17(3)12-20)21-13-19(25)9-11-22(21)30(23,28)29/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZZDORLKCIXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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